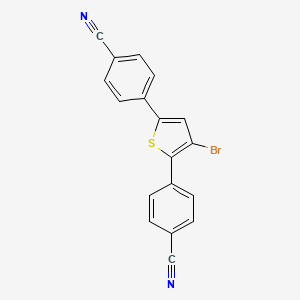
4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile is an organic compound that features a brominated thiophene ring flanked by two benzonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile typically involves the bromination of thiophene followed by the introduction of benzonitrile groups. One common method involves the use of 3-bromothiophene as a starting material, which is then subjected to a series of reactions to introduce the benzonitrile groups. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile depends on its specific application. In organic electronics, the compound’s electron-donating and electron-accepting properties facilitate charge transport and light absorption. The bromine atom and nitrile groups play crucial roles in modulating the electronic properties of the compound, making it suitable for use in various optoelectronic devices .
Comparaison Avec Des Composés Similaires
4,4’-(Benzo[b]benzo[4,5]thieno[2,3-d]thiophene-2,7-diyl)dibenzonitrile: This compound features a similar structure but with a more extended conjugated system, leading to different electronic properties.
3,4-Dibromothiophene: A simpler brominated thiophene derivative used as a starting material for various syntheses.
Uniqueness: 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile is unique due to its combination of brominated thiophene and benzonitrile groups, which confer distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Propriétés
Formule moléculaire |
C18H9BrN2S |
|---|---|
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
4-[4-bromo-5-(4-cyanophenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H9BrN2S/c19-16-9-17(14-5-1-12(10-20)2-6-14)22-18(16)15-7-3-13(11-21)4-8-15/h1-9H |
Clé InChI |
ONDOPISYHJLJCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CC(=C(S2)C3=CC=C(C=C3)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


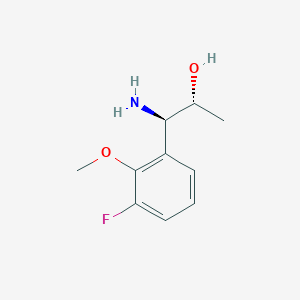





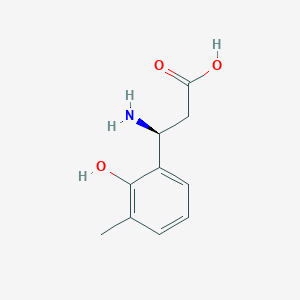

![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)
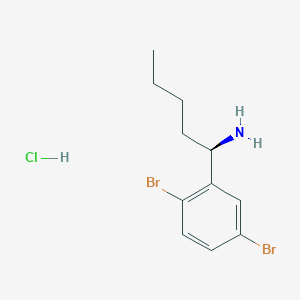
![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
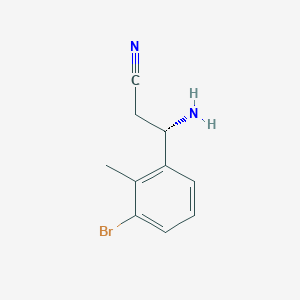
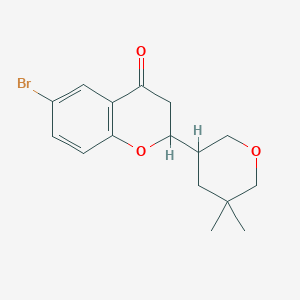
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
